molecular formula C26H17N3O4S B273623 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE

2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B273623
M. Wt: 467.5 g/mol
InChI Key: XNCGTFYBHQVPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoylamino group and the isoindole moiety. Common reagents used in these reactions include benzoyl chloride, isoindole derivatives, and thiophene precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural featuresCompared to similar compounds, it may exhibit different biological activities, making it a valuable subject of study in scientific research .

Properties

Molecular Formula

C26H17N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

2-benzamido-N-(1,3-dioxoisoindol-2-yl)-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C26H17N3O4S/c30-22(17-11-5-2-6-12-17)27-24-21(20(15-34-24)16-9-3-1-4-10-16)23(31)28-29-25(32)18-13-7-8-14-19(18)26(29)33/h1-15H,(H,27,30)(H,28,31)

InChI Key

XNCGTFYBHQVPSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN3C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN3C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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